molecular formula C14H22ClN3O2 B595315 hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride CAS No. 1307233-93-7

hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride

Cat. No. B595315
M. Wt: 299.799
InChI Key: YEHXBSOVEPWPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is an impurity of the antithrombotic drug Dabigatran Etexilate . It is a nonpeptide direct thrombin inhibitor .


Molecular Structure Analysis

The molecular formula of hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is C14H22ClN3O2 .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Cleanup

Compounds like "hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride" could be studied in the context of their degradation or transformation through advanced oxidation processes (AOPs). Research such as that by Qutob et al. (2022) on acetaminophen degradation highlights the relevance of understanding the pathways, by-products, and toxicity of chemical transformations in water treatment systems (Qutob et al., 2022).

Drug Efficacy and Safety

Another potential research application could involve the evaluation of the compound's efficacy and safety as a drug. Studies like those on hydroxychloroquine and chloroquine provide frameworks for investigating the clinical applications, side effects, and screening guidelines for new therapeutic agents (Jones, 1999).

Antimicrobial Properties

Compounds with amino and carbamate groups could also be explored for their antimicrobial properties. Marchese et al. (2017) reviewed the antimicrobial activity of eugenol, demonstrating the interest in natural and synthetic compounds as potential antimicrobial agents (Marchese et al., 2017).

Environmental Impact and Removal

Research could also focus on the environmental impact and removal efficiency of such compounds in wastewater treatment plants. Rott et al. (2018) discussed the environmental relevance, biodegradability, and removal of organophosphonates, underscoring the importance of understanding the fate of chemical substances in the environment (Rott et al., 2018).

properties

IUPAC Name

hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHXBSOVEPWPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride

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